3-Fluoro-6-methylisoquinoline
Description
Contextualization of Isoquinoline (B145761) Scaffolds in Modern Organic Chemistry
Isoquinoline and its derivatives are fundamental heterocyclic aromatic compounds that are structurally isomeric to quinoline (B57606). researchgate.net This structural motif is a cornerstone in modern organic chemistry, primarily due to its prevalence in a vast array of natural products, particularly alkaloids, and its role as a key building block in the synthesis of medicinally significant molecules. researchgate.netnih.gov The isoquinoline framework is a privileged scaffold, meaning it can bind to a variety of biological targets, thus exhibiting a wide spectrum of pharmacological activities. nih.govontosight.ai These activities include anticancer, antimicrobial, anti-inflammatory, and neurochemical properties. researchgate.net
The inherent versatility of the isoquinoline core allows for functionalization at various positions, leading to a rich diversity of derivatives with distinct chemical and biological profiles. rsc.org Consequently, the development of efficient and novel synthetic methodologies for constructing the isoquinoline skeleton remains a vibrant and compelling area of research for synthetic organic and medicinal chemists. nih.gov Traditional methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been foundational, but contemporary research often focuses on transition-metal-catalyzed approaches to achieve greater efficiency, broader substrate scope, and milder reaction conditions. researchgate.netacs.org
Significance of Fluorine Substitution in Isoquinoline Frameworks for Academic Inquiry
The introduction of fluorine atoms into organic molecules, particularly into bioactive scaffolds like isoquinoline, is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. rsc.org Fluorine, being the most electronegative element, imparts unique electronic properties to the carbon-fluorine bond, which is exceptionally strong. researchgate.net This substitution can profoundly influence a molecule's metabolic stability, bioavailability, binding affinity, and pKa. researchgate.netresearchgate.net
In the context of isoquinoline frameworks, fluorine substitution is of significant academic and industrial interest. researchgate.netdntb.gov.ua The strategic placement of a fluorine atom can alter the electron distribution within the aromatic system, thereby modulating the reactivity and biological activity of the molecule. For instance, fluorinated isoquinolines have been investigated for their potential as kinase inhibitors and antibacterial agents. nih.gov The development of selective fluorination techniques for isoquinolines is a challenging yet crucial area of research, as direct fluorination can be difficult due to the electronic nature of the heterocyclic ring.
Historical Perspective on the Synthesis and Reactivity of Fluorinated Isoquinolines
More recent advancements have focused on late-stage fluorination, where the fluorine atom is introduced into a pre-formed isoquinoline scaffold. This strategy offers greater flexibility and efficiency. A notable development in this area is the use of electrophilic fluorinating agents like Selectfluor®. For instance, a method for the meta-C–H fluorination of isoquinolines has been developed using a temporary dearomatization strategy, allowing for the selective introduction of fluorine at the C7 position. smolecule.com
Transition metal-catalyzed reactions have also become instrumental in the synthesis of fluorinated isoquinolines. researchgate.net These methods often provide high regioselectivity and functional group tolerance. researchgate.net For example, a one-pot synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkyl-1,2,3-triazoles has been reported, showcasing the utility of modern synthetic techniques. rsc.orgrsc.org The reactivity of the resulting fluorinated isoquinolines is also a key area of study. The presence of a fluorine atom can activate the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for further diversification of the molecular structure. rsc.orgrsc.org
Research Gaps and Future Directions for 3-Fluoro-6-methylisoquinoline Studies
While significant progress has been made in the synthesis and understanding of fluorinated isoquinolines in general, specific research on this compound is less documented in widely available literature. Much of the existing research focuses on broader classes of fluorinated isoquinolines or derivatives with different substitution patterns.
Future research on this compound should aim to address the following:
Development of dedicated synthetic routes: While general methods for synthesizing fluorinated isoquinolines exist, the development of optimized and high-yielding synthetic pathways specifically for this compound would be highly valuable.
Exploration of its chemical reactivity: A systematic investigation into the reactivity of the fluoro and methyl groups, as well as the different positions of the isoquinoline ring, would provide a deeper understanding of its chemical behavior and potential for further functionalization.
Investigation of its biological and pharmacological properties: Given the established importance of fluorinated isoquinolines in medicinal chemistry, a thorough screening of this compound for various biological activities is warranted. This could uncover potential applications in drug discovery.
Computational studies: Theoretical calculations could provide insights into the molecule's electronic structure, conformational preferences, and potential interactions with biological targets, guiding experimental work.
By focusing on these areas, the scientific community can unlock the full potential of this compound and contribute to the broader advancement of organic and medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
3-fluoro-6-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3 |
InChI Key |
FMOPNNRZNUXVKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NC=C2C=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 6 Methylisoquinoline and Its Precursors
Retrosynthetic Analysis of the 3-Fluoro-6-methylisoquinoline Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several retrosynthetic disconnections can be envisioned, primarily revolving around the formation of the pyridine (B92270) ring of the isoquinoline (B145761) system.
A common strategy involves disconnecting the C3-C4 and N2-C1 bonds, which points towards precursors amenable to cyclization reactions. For instance, a plausible retrosynthesis could involve a substituted phenethylamine (B48288) derivative, which is a hallmark of the Bischler-Napieralski or a related cyclization reaction. In this case, the precursor would be an N-acyl-2-(4-methylphenyl)ethylamine, where the acyl group contains the fluorine atom.
Alternatively, a disconnection of the C4-C4a and N2-C3 bonds suggests a strategy based on the Pomeranz-Fritsch reaction. This would necessitate a 4-methylbenzaldehyde (B123495) and a fluorine-containing aminoacetal derivative as key precursors.
Modern catalytic methods offer different retrosynthetic possibilities. For example, a palladium-catalyzed annulation might involve a disconnection of the C4-C4a and C3-N2 bonds, suggesting a reaction between a substituted 2-halobenzylamine and a fluorinated alkyne. Each of these approaches presents unique challenges and advantages in terms of precursor availability, reaction efficiency, and control of regioselectivity.
Classical Isoquinoline Synthesis Approaches and their Adaptations for Fluorination
Classical methods for isoquinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. Their adaptation for the synthesis of fluorinated derivatives like this compound requires careful consideration of the electronic effects of the fluorine substituent and the stability of fluorinated intermediates.
Bischler-Napieralski Cyclization Variants for Fluoro-Isoquinoline Synthesis
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, followed by oxidation to the corresponding isoquinoline. chemistry-reaction.comnrochemistry.comorganicreactions.orgorganic-chemistry.orgwikipedia.org The reaction is typically promoted by dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂). nrochemistry.comorganic-chemistry.orgwikipedia.org
For the synthesis of this compound, this would involve the cyclization of a precursor like N-(2-(4-methylphenyl)ethyl)-2-fluoroacetamide. The electron-withdrawing nature of the fluorine atom on the acyl group can influence the reactivity of the amide and the subsequent cyclization step. The reaction proceeds via an electrophilic aromatic substitution, where the electron-richness of the benzene (B151609) ring is crucial. The methyl group at the para position of the phenethyl moiety helps to activate the ring for this cyclization.
Milder and more efficient modifications of the Bischler-Napieralski reaction have been developed, which could be advantageous for sensitive fluorinated substrates. For example, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) allows the reaction to proceed at lower temperatures, potentially improving the yield and minimizing side reactions. nih.gov
The general mechanism involves the activation of the amide carbonyl group by the Lewis acid, followed by intramolecular cyclization to form a dihydroisoquinoline intermediate. This intermediate is then oxidized to the aromatic isoquinoline.
Table 1: Examples of Bischler-Napieralski Type Reactions for Substituted Isoquinolines
| Precursor | Reagent | Product | Reference |
| N-Phenethylbenzamide | Tf₂O, 2-ClPyr | 1-Phenyl-3,4-dihydroisoquinoline | nih.gov |
| Halogenated N-phenethylamides | Tf₂O, 2-ClPyr | Halogenated dihydroisoquinolines | nih.gov |
| β-arylethylamides | POCl₃ or P₂O₅ | 3,4-dihydroisoquinolines | nrochemistry.comorganic-chemistry.org |
Pomeranz-Fritsch Reaction Modifications for this compound Derivatives
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org This reaction is particularly useful for preparing isoquinolines that are unsubstituted at the 1-position. The key intermediate is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.org
To synthesize this compound via this route, one would theoretically start with 4-methylbenzaldehyde and a fluorinated 2,2-dialkoxyethylamine. However, the synthesis of the required fluorinated aminoacetal precursor presents a significant synthetic challenge.
Modifications to the classical Pomeranz-Fritsch reaction have been developed to improve yields and expand its scope. These often involve the use of different acid catalysts, such as trifluoroacetic anhydride or lanthanide triflates, in place of sulfuric acid. wikipedia.org A notable modification involves the hydrogenation of the initial Schiff base to a more stable benzylamine, which is then cyclized under acidic conditions. thermofisher.comrsc.org This approach, however, typically leads to tetrahydroisoquinolines which would require a subsequent oxidation step. The Pomeranz-Fritsch synthesis is advantageous for creating isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org
Table 2: Key Features of the Pomeranz-Fritsch Reaction and its Modifications
| Reaction Type | Key Precursors | Product Type | Reference |
| Classical Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | Isoquinoline | wikipedia.org |
| Schlittler-Muller Mod. | Substituted benzylamine, glyoxal (B1671930) hemiacetal | C1-substituted Isoquinoline | thermofisher.com |
| Bobbitt-Modification | Hydrogenated benzalaminoacetal | Tetrahydroisoquinoline | thermofisher.com |
Modern Catalytic Strategies for the Construction of the this compound Scaffold
In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, offering high efficiency, regioselectivity, and functional group tolerance. nih.govwhiterose.ac.uk
Transition-Metal-Catalyzed Annulation and Cyclization Reactions Towards Fluorinated Isoquinolines
Transition-metal-catalyzed C-H activation and annulation reactions have become a prominent strategy for the construction of isoquinoline and isoquinolinone cores. whiterose.ac.ukmdpi.com These methods often utilize metals such as rhodium, ruthenium, or cobalt to catalyze the reaction between an aryl precursor (like a benzamide (B126) or benzimine) and an alkyne. This approach allows for the direct formation of the isoquinoline ring system with high atom economy.
For the synthesis of fluorinated isoquinolines, this strategy would involve the use of a fluorine-containing alkyne. The regioselectivity of the alkyne insertion can be a challenge, but it is often controlled by the directing group on the aromatic precursor and the nature of the catalyst. While these methods are powerful, they often require specific directing groups on the aromatic substrate and can be sensitive to the electronic nature of the substituents.
Palladium catalysis has been extensively used in the synthesis of heterocycles, including isoquinolines. acs.orgrsc.orgnobelprize.orgmdpi.comrsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are foundational in modern organic synthesis. nobelprize.org These reactions can be employed to construct complex precursors for subsequent cyclization to the isoquinoline ring.
A more direct approach is the palladium-catalyzed annulation of an ortho-functionalized aryl precursor with an alkyne. For example, the Larock isoquinoline synthesis involves the palladium-catalyzed reaction of N-substituted o-(1-alkynyl)benzaldimines with electrophiles to generate 3,4-disubstituted isoquinolines. acs.org An asymmetric variant of this reaction has also been developed. acs.org
Another powerful palladium-catalyzed method involves the coupling of an enolate with an ortho-functionalized aryl halide, which generates a 1,5-dicarbonyl moiety that can be cyclized with an ammonia (B1221849) source to form the isoquinoline. rsc.org This method is highly regioselective and tolerates a wide range of functional groups.
Carbopalladation is another key palladium-catalyzed process that can be harnessed for isoquinoline synthesis. This involves the addition of an organopalladium species across a carbon-carbon multiple bond, typically in an alkyne. The resulting vinylpalladium intermediate can then undergo further reactions, such as cross-coupling or cyclization, to build the isoquinoline scaffold. For the synthesis of this compound, a potential strategy could involve the palladium-catalyzed coupling and cyclization of a terminal acetylene (B1199291) with a suitable ortho-iodobenzylamine derivative. organic-chemistry.org The fluorine atom could be incorporated into either the alkyne or the aromatic precursor.
Table 3: Overview of Palladium-Catalyzed Reactions for Isoquinoline Synthesis
| Reaction Type | Key Precursors | Catalyst System (Example) | Product Type | Reference |
| Larock Isoquinoline Synthesis | o-(1-alkynyl)benzaldimines, electrophiles | Pd(OAc)₂ / Ligand | 3,4-Disubstituted Isoquinolines | acs.org |
| Enolate Arylation/Cyclization | Enolate, o-functionalized aryl halide, ammonia source | Pd catalyst | Substituted Isoquinolines | rsc.org |
| Coupling and Cyclization | o-iodobenzaldehyde imine, terminal acetylene | Pd and Cu catalysts | Substituted Isoquinolines | organic-chemistry.org |
Rhodium-Catalyzed Cyclization and Annulation Protocols
Rhodium catalysis stands out as a powerful tool for constructing the isoquinoline core through C-H activation and annulation. These methods offer high efficiency and regioselectivity, starting from readily available materials. A prominent strategy involves the reaction of aromatic ketoximes with alkynes. nih.govacs.org This one-pot synthesis proceeds via a chelation-assisted C-H bond activation at the ortho-position of the aromatic ketoxime, followed by alkyne insertion, reductive elimination, and intramolecular electrocyclization to form the isoquinoline ring. nih.govacs.org The use of a substituted aromatic ketoxime, such as one derived from a 4-methylacetophenone, would directly install the required methyl group at the 6-position of the resulting isoquinoline.
Another versatile rhodium-catalyzed approach uses aryl ketone O-acyloxime derivatives and internal alkynes. nih.govsemanticscholar.org In this redox-neutral sequence, the N-O bond of the oxime derivative functions as an internal oxidant, facilitating the catalytic cycle. nih.govsemanticscholar.org The reaction is catalyzed by systems like [Cp*RhCl2]2/NaOAc and proceeds through C-H vinylation via ortho-rhodation, followed by C-N bond formation. nih.govsemanticscholar.org Similarly, benzylidenehydrazones can be reacted with internal alkynes in the presence of a rhodium catalyst to selectively form isoquinolines through a tandem cyclization process that involves the cleavage of N-N and C=N bonds. acs.org
These rhodium-catalyzed annulation protocols are noted for their tolerance of various functional groups and provide a direct route to multi-substituted isoquinolines. thieme-connect.comresearchgate.net For the synthesis of a precursor to this compound, a 4-methyl-substituted aromatic ketoxime could be reacted with an alkyne bearing a functional group at the position destined to become C3, which could later be converted to a fluorine atom.
| Precursors | Catalyst System | Key Features | Potential for 6-Methylisoquinoline (B1300163) Synthesis | Reference |
|---|---|---|---|---|
| Aromatic Ketoximes + Alkynes | Rh(I) or Rh(III) complexes | One-pot, highly regioselective, C-H activation | High; use of 4-methyl-substituted ketoxime | nih.govacs.org |
| Aryl Ketone O-Acyloximes + Internal Alkynes | [Cp*RhCl2]2/NaOAc | Redox-neutral, N-O bond as internal oxidant | High; use of 4-methyl-substituted oxime | nih.govsemanticscholar.org |
| Benzylidenehydrazones + Internal Alkynes | Rhodium complexes | Selective N-N and C=N bond cleavage | High; use of 4-methyl-substituted hydrazone | acs.org |
Other Transition Metal Catalysis (e.g., Copper, Iridium)
Beyond rhodium, other transition metals like copper and iridium have been effectively employed in the synthesis of isoquinoline frameworks. Copper catalysis, valued for its low cost and toxicity, offers efficient pathways. researchgate.net One notable copper(I)-catalyzed method involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govrsc.org This reaction proceeds under mild conditions, often in water, and can selectively yield isoquinolines or isoquinoline N-oxides depending on the protecting group on the oxime. nih.govrsc.org Another approach utilizes a palladium- and copper-catalyzed coupling and cyclization of terminal acetylenes with the tert-butylimine of o-iodobenzaldehydes to produce isoquinolines in excellent yields. organic-chemistry.orgorganic-chemistry.org
Iridium catalysis provides alternative routes through C-H activation. A tandem Ir(III)-catalyzed C-H activation and annulation reaction between substituted benzimidates and α-diazocarbonyl compounds produces a diverse range of isoquinolines in good to excellent yields under mild conditions. rsc.orgdoi.org Iridium catalysts can also mediate the fusion of aldoxime ethers and heteroarenes through a C–H/C–H activation and cyclization sequence, yielding fused isoquinoline systems. thieme-connect.com These methods showcase the versatility of transition metal catalysis in building the foundational isoquinoline structure necessary for the synthesis of this compound.
| Metal | Precursors | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Copper | (E)-2-Alkynylaryl Oxime Derivatives | Cu(I) salts (e.g., CuI) | Mild conditions, often in water, intramolecular cyclization | nih.govrsc.org |
| Copper/Palladium | o-Iodobenzaldehyde imines + Terminal Acetylenes | Pd and Cu catalysts | Coupling followed by cyclization | organic-chemistry.orgorganic-chemistry.org |
| Iridium | Benzimidates + α-Diazocarbonyl Compounds | Ir(III) complexes | Tandem C-H activation and annulation, mild conditions | rsc.orgdoi.org |
| Iridium | Aldoxime Ethers + Heteroarenes | [Cp*IrCl2]2/AgSbF6 | C–H/C–H activation/cyclization sequence | thieme-connect.com |
C-H Functionalization and Direct Fluorination Methodologies
Direct C-H functionalization to introduce a fluorine atom represents a highly atom-economical and efficient strategy. researchgate.net However, the direct fluorination of electron-deficient azaarenes like isoquinoline presents significant challenges. acs.orgnih.gov The methodologies are generally categorized based on the nature of the fluorine source: electrophilic, nucleophilic, or radical.
Electrophilic Fluorination Routes to this compound
Electrophilic fluorination involves the use of reagents with a positively polarized fluorine atom, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. wikipedia.org This approach is challenging for electron-deficient heterocycles like isoquinoline because the ring is deactivated towards electrophilic attack. acs.orgnih.gov Direct electrophilic fluorination of quinoline (B57606), a related heterocycle, in strongly acidic media typically results in fluorination on the benzene ring at positions 5, 6, and 8, as the heterocyclic ring is deactivated by protonation. researchgate.net By analogy, direct electrophilic fluorination of 6-methylisoquinoline would likely favor substitution on the carbocyclic ring rather than the desired C3 position on the pyridine ring. Achieving C3 fluorination via an electrophilic route would likely require a substrate with strong electron-donating groups to activate the pyridine ring, or a novel catalytic system that can direct the fluorination to the C3 position.
Nucleophilic Fluorination and Fluoride (B91410) Incorporation Strategies
Nucleophilic fluorination is a more common and viable strategy for introducing fluorine into specific positions on heteroaromatic rings. rsc.org This method typically requires a precursor with a good leaving group (e.g., chlorine, bromine, or triflate) at the target position. For the synthesis of this compound, a 3-chloro- or 3-bromo-6-methylisoquinoline (B13682345) precursor would be necessary. The reaction involves the displacement of the leaving group by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent. organic-chemistry.org The efficiency of this SNAr (nucleophilic aromatic substitution) reaction can be enhanced by the presence of phase-transfer catalysts or by conducting the reaction under anhydrous conditions.
Recent advances have explored concerted nucleophilic aromatic substitution strategies that may not require traditional Meisenheimer intermediates, potentially enabling the fluorination of C-H bonds directly under specific conditions involving an oxidant. acs.orgnih.gov For instance, a method for the C-H nucleophilic fluorination of quinolines has been developed involving an asynchronous concerted F⁻-e⁻-H⁺ transfer, though its application to the C3 position of isoquinoline would need specific investigation. acs.orgnih.gov
Radical Fluorination Pathways
Radical fluorination offers a complementary approach, involving the generation of a carbon-centered radical which is then trapped by a fluorine atom source. wikipedia.orgunacademy.com Historically, reactive sources like elemental fluorine (F₂) or xenon difluoride (XeF₂) were used. wikipedia.org Modern methods often employ electrophilic N-F reagents, such as Selectfluor or NFSI, which can also act as fluorine atom transfer agents to radical intermediates. wikipedia.orgunacademy.com
To generate the required radical at the C3 position of the 6-methylisoquinoline core, a precursor such as a 3-carboxylic acid or a 3-boronic acid could be used. For example, a Hunsdiecker-type decarboxylative fluorination using an oxidant and a fluorine source could be envisioned. wikipedia.org Photoredox catalysis has also emerged as a powerful tool for generating aryl radicals from suitable precursors under mild conditions, which can then be fluorinated. This pathway provides an alternative to traditional methods for forging C-F bonds on heteroaromatic systems.
Stereoselective Synthesis Approaches Relevant to this compound Derivatives
While this compound itself is an achiral molecule, the synthesis of its chiral derivatives, particularly tetrahydroisoquinolines, is of significant interest in medicinal chemistry. acs.org Stereoselective methods are crucial for accessing enantiomerically pure compounds.
One major strategy is the asymmetric hydrogenation of a prochiral 3,4-disubstituted isoquinoline or a related enamide intermediate. clockss.orgnih.gov Iridium-catalyzed enantioselective hydrogenation has proven effective for producing chiral tetrahydroisoquinolines. nih.gov The use of chiral ligands, such as those based on the BINAP framework, in conjunction with an iridium or rhodium catalyst can induce high levels of enantioselectivity in the reduction of the C=N or C=C double bond of a dihydroisoquinoline or a related precursor. clockss.org
Another approach involves diastereoselective reactions using chiral auxiliaries. A chiral auxiliary can be attached to the isoquinoline precursor, directing a subsequent reaction like a Pictet-Spengler cyclization or an alkylation at the C1 position, thereby controlling the stereochemistry. researchgate.net After the desired stereocenter is set, the auxiliary is removed. N-Acyliminium ion cyclizations, where the stereoselectivity is influenced by substituents and reaction conditions, also provide a route to stereocontrolled tricyclic tetrahydroisoquinoline systems. researchgate.net These established asymmetric synthesis strategies could be applied to precursors of this compound to generate a wide range of chiral derivatives for further investigation.
Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Functional Group Tolerance for this compound Production
The synthesis of specifically substituted isoquinolines, such as this compound, requires careful consideration of synthetic strategies to control regiochemistry while maintaining efficiency and compatibility with various functional groups. While a definitive, optimized industrial synthesis for this exact compound is not widely published, a comparative analysis can be conducted by evaluating established and modern synthetic methodologies for fluorinated and substituted isoquinolines. These methods include classical ring-closing reactions, modern transition-metal-catalyzed annulations, and late-stage fluorination approaches. Each strategy presents a unique set of advantages and disadvantages concerning efficiency, regioselectivity, and functional group tolerance.
Classical Isoquinoline Syntheses (e.g., Bischler-Napieralski and Pomeranz-Fritsch)
Classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions are foundational in isoquinoline synthesis but present significant challenges for producing the this compound isomer. thermofisher.comwikipedia.orgwikipedia.org
Bischler-Napieralski Reaction : This method involves the acid-catalyzed cyclization of a β-phenylethylamide. wikipedia.orgjk-sci.comnrochemistry.comorganic-chemistry.org To produce a 6-methylisoquinoline core, the synthesis would start from a 4-methyl-substituted β-phenylethylamine. However, this reaction typically yields 1-substituted-3,4-dihydroisoquinolines, which must then be dehydrogenated. wikipedia.org Introducing a substituent at the 3-position is not a direct outcome of this reaction, making it an inefficient and indirect route for the target molecule.
Pomeranz-Fritsch Reaction : This reaction utilizes the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and an aminoacetal. thermofisher.comchemistry-reaction.comorganicreactions.orgwikipedia.org Starting with 4-methylbenzaldehyde would correctly place the methyl group at the 6-position. However, the standard reaction yields an isoquinoline that is unsubstituted at positions 1, 3, and 4. While modifications exist, achieving specific C-3 fluorination is not straightforward and often results in low yields, making this route's regioselectivity poor for this specific target. organicreactions.orgacs.org
Due to their inherent limitations in placing substituents at the C-3 position, these classical methods are generally considered inefficient and non-regioselective for the synthesis of this compound. They often require harsh conditions (e.g., strong acids, high temperatures) which leads to poor functional group tolerance. organic-chemistry.org
Transition-Metal-Catalyzed Annulation Reactions
Modern synthetic chemistry offers more precise and milder alternatives through transition-metal-catalyzed reactions. These methods provide superior control over regioselectivity and exhibit broader functional group tolerance. researchgate.netorganic-chemistry.org
One plausible and highly regioselective strategy is the palladium-catalyzed annulation of a substituted imine with a fluorinated alkyne. acs.orgthieme-connect.com This approach builds the heterocyclic ring with predetermined substituent placement.
Synthetic Route : The synthesis could involve the reaction of an N-tert-butyl-2-iodo-4-methylbenzaldimine with a fluorinated alkyne synthon. The palladium catalyst facilitates a cascade process involving oxidative addition, carbopalladation, intramolecular nucleophilic attack, and reductive elimination to form the isoquinoline core. acs.org
Synthetic Efficiency : These reactions can be highly efficient, often proceeding in a single step from key precursors and providing good to high yields (ranging from 60-90% for analogous systems). acs.org The mild reaction conditions help to minimize side reactions and product degradation.
Regioselectivity : This method offers excellent regiochemical control. The positions of the substituents are dictated by their placement on the starting materials (the 2-iodobenzaldimine and the alkyne). By using an appropriately designed fluorinated alkyne, the fluorine atom can be directed specifically to the 3-position of the resulting isoquinoline ring with high fidelity. acs.orgthieme-connect.com
Functional Group Tolerance : Palladium-catalyzed cross-coupling reactions are known for their excellent functional group tolerance. thieme-connect.com They are compatible with a wide range of functional groups, including esters, ketones, and nitriles, which would not survive the harsh acidic conditions of classical methods. This makes it a versatile strategy for synthesizing complex, functionalized isoquinoline derivatives.
Cyclization of 2-Alkynylbenzaldoxime Precursors
Another effective strategy involves the electrophile-mediated cyclization of 2-alkynylbenzaldoximes, followed by deoxygenation. thieme-connect.deresearchgate.net
Synthetic Route : This approach would begin with the synthesis of a 2-alkynyl-4-methylbenzaldoxime. To introduce the fluorine at the 3-position, a fluorinated alkyne would be required in the initial Sonogashira coupling to form the precursor. The subsequent cyclization, often mediated by silver or bromine, forms an isoquinoline N-oxide intermediate, which is then deoxygenated in situ. thieme-connect.de
Regioselectivity : Similar to the palladium-catalyzed annulation, the regioselectivity is excellent. The substituent at the 3-position is determined by the R-group on the alkyne used to prepare the benzaldoxime (B1666162) precursor. Thus, using a fluorinated alkyne directly installs the fluorine at the desired C-3 position.
Functional Group Tolerance : The reaction conditions are typically mild, avoiding strong acids or bases, which allows for good functional group compatibility. The use of electrophiles like bromine or silver salts is generally well-tolerated by many common functional groups. thieme-connect.de
Late-Stage Fluorination
Late-stage fluorination involves introducing the fluorine atom onto a pre-formed 6-methylisoquinoline scaffold. This approach is attractive for medicinal chemistry applications but faces significant regioselectivity challenges. researchgate.net
Synthetic Route : The synthesis would start with 6-methylisoquinoline. The subsequent step would be a direct C-H fluorination or a multi-step process involving the introduction of a leaving group at the 3-position followed by nucleophilic fluorination.
Regioselectivity : This is the primary challenge. The isoquinoline ring has multiple potential sites for fluorination. Electrophilic fluorination typically targets the electron-rich benzene ring (C-5 and C-8 positions), not the desired C-3 position on the pyridine ring. Nucleophilic fluorination would require prior activation of the C-3 position, for example, by installing a halogen, which adds steps and may not be regioselective itself. Achieving selective C-3 fluorination on an unsubstituted pyridine ring is notoriously difficult.
Functional Group Tolerance : Modern fluorination reagents have improved functional group tolerance. However, the need for pre-functionalization in a nucleophilic approach can limit the compatibility with certain groups.
Comparative Summary
The following table provides a comparative analysis of the plausible synthetic methodologies for producing this compound.
| Synthetic Strategy | Plausible Key Precursors | Key Steps & Conditions | Synthetic Efficiency Analysis | Regioselectivity Analysis | Functional Group Tolerance |
|---|---|---|---|---|---|
| Classical Methods (e.g., Pomeranz-Fritsch) | 4-methylbenzaldehyde, Aminoacetaldehyde diethyl acetal | Acid-catalyzed condensation and cyclization (e.g., H₂SO₄, heat) | Low. Often poor yields for substituted isoquinolines. Multi-step if modifications are needed. | Very Poor. Does not inherently direct substituents to the C-3 position. Leads to mixtures of isomers. | Poor. Intolerant of acid-sensitive functional groups due to harsh acidic conditions and high temperatures. |
| Transition-Metal-Catalyzed Annulation | N-tert-butyl-2-iodo-4-methylbenzaldimine, Fluorinated alkyne | Pd-catalyzed annulation (e.g., Pd(PPh₃)₄, base, heat) | High. Often good to excellent yields in a single, convergent step from advanced precursors. | Excellent. Regiochemistry is precisely controlled by the substitution pattern of the starting materials. | Excellent. Mild reaction conditions are compatible with a wide range of functional groups (esters, nitriles, etc.). |
| Cyclization of 2-Alkynylbenzaldoxime | 2-(fluoroethynyl)-4-methylbenzaldehyde, Hydroxylamine | Formation of oxime, followed by electrophile-mediated cyclization (e.g., AgOTf) and in situ deoxygenation (e.g., CS₂) | Good to High. Efficient one-pot cyclization/deoxygenation sequence provides good overall yields. | Excellent. The 3-position substituent is determined by the alkyne precursor, ensuring precise fluorine placement. | Good. The reaction conditions are generally mild and tolerate many common functional groups. |
| Late-Stage Fluorination | 6-methylisoquinoline, Fluorinating agent | Direct C-H fluorination or multi-step installation of leaving group followed by nucleophilic fluorination. | Variable to Low. Direct C-H fluorination often has low yields. Multi-step routes decrease overall efficiency. | Poor. Major challenge is controlling regioselectivity. Electrophilic attack favors the benzene ring (C-5/C-8). C-3 functionalization is difficult. | Moderate to Good. Depends on the specific fluorinating agent and reaction type; modern reagents are more tolerant. |
Reaction Mechanisms and Reactivity Profiles of 3 Fluoro 6 Methylisoquinoline
Electrophilic Aromatic Substitution Reactions on 3-Fluoro-6-methylisoquinoline
Electrophilic aromatic substitution (SEAr) reactions on isoquinoline (B145761) and its derivatives are a key method for the introduction of various functional groups. The isoquinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring. wikipedia.org Consequently, electrophilic attack preferentially occurs on the more electron-rich benzene ring (the carbocyclic ring). quimicaorganica.org
For the parent isoquinoline molecule, electrophilic substitution, such as nitration and sulfonation, predominantly takes place at the C5 and C8 positions. quimicaorganica.orgyoutube.com This regioselectivity is attributed to the greater stability of the Wheland intermediates formed upon electrophilic attack at these positions, where the positive charge can be delocalized without involving the electron-deficient pyridine ring. quimicaorganica.org
In the case of this compound, the directing effects of the existing substituents must be considered. The methyl group at the 6-position is an activating group and an ortho, para-director due to its electron-donating inductive effect. libretexts.org The fluorine atom at the 3-position is a weakly deactivating group due to its strong inductive electron-withdrawing effect, but it also acts as an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org
Considering these factors, the anticipated sites for electrophilic attack on this compound would be the positions on the carbocyclic ring that are activated by the methyl group and not significantly deactivated by the distant fluoro group. The primary positions for substitution are expected to be C5 and C7, which are ortho and para to the methyl group at C6, respectively. The C8 position is also a potential site for substitution, influenced by the general reactivity pattern of the isoquinoline ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Influence of 6-Methyl Group | Influence of Isoquinoline Ring | Predicted Reactivity |
| C5 | ortho (activating) | Favorable | Highly Favored |
| C7 | para (activating) | Less Favorable | Moderately Favored |
| C8 | meta (less activating) | Favorable | Possible |
It is important to note that harsh reaction conditions, often required for electrophilic substitution on deactivated aromatic systems, can lead to a mixture of products. The precise product distribution would depend on the specific electrophile, catalyst, and reaction conditions employed.
Nucleophilic Aromatic Substitution Reactions on this compound and its Derivatives
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for substituted isoquinolines, particularly those bearing good leaving groups on the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, making the carbons in this ring, especially at the C1 and C3 positions, susceptible to attack by nucleophiles. youtube.com
In this compound, the fluorine atom at the 3-position serves as a potential leaving group for SNAr reactions. The presence of the electronegative nitrogen atom activates the C3 position towards nucleophilic attack. This is a common reactivity pattern observed in halo-substituted pyridines and related heterocycles.
The general mechanism for SNAr involves the attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The departure of the leaving group then restores the aromaticity of the ring. The rate of this reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the electronic properties of the aromatic ring.
For this compound, reaction with various nucleophiles such as alkoxides, amines, and thiolates would be expected to yield the corresponding 3-substituted-6-methylisoquinolines. The methyl group at the 6-position is unlikely to have a significant electronic effect on the reactivity of the C3 position in the pyridine ring.
Table 2: Examples of Potential Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile (Nu-) | Product |
| RO- (Alkoxide) | 3-Alkoxy-6-methylisoquinoline |
| R2NH (Amine) | 3-(Dialkylamino)-6-methylisoquinoline |
| RS- (Thiolate) | 3-(Alkylthio)-6-methylisoquinoline |
The reactivity of the fluorine atom as a leaving group in SNAr reactions can be enhanced by the presence of additional electron-withdrawing groups on the pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the synthesis of complex organic molecules. Derivatives of this compound, particularly those where the fluorine is replaced by a more reactive leaving group like bromine or iodine, or converted to a triflate, are excellent substrates for these transformations.
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. This reaction is a versatile method for the formation of C-C bonds.
A derivative of this compound, for instance, 3-bromo-6-methylisoquinoline (B13682345), would be expected to readily participate in Suzuki-Miyaura coupling reactions. The reaction would typically be carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The coupling partner could be an aryl, heteroaryl, or vinyl boronic acid, leading to the formation of a variety of 3-substituted-6-methylisoquinoline derivatives.
Table 3: Representative Suzuki-Miyaura Coupling of a 3-Halo-6-methylisoquinoline Derivative
| 3-Halo-6-methylisoquinoline | Boronic Acid (R-B(OH)2) | Catalyst/Ligand | Base | Product |
| 3-Bromo-6-methylisoquinoline | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 3-Phenyl-6-methylisoquinoline |
| 3-Iodo-6-methylisoquinoline | Thiophene-2-boronic acid | PdCl2(dppf) | K2CO3 | 3-(Thiophen-2-yl)-6-methylisoquinoline |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide or triflate. This reaction is a reliable method for the synthesis of substituted alkynes.
Similar to the Suzuki-Miyaura coupling, a 3-halo-6-methylisoquinoline derivative would be a suitable substrate for the Sonogashira coupling. The reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base would afford the corresponding 3-alkynyl-6-methylisoquinoline.
Table 4: Illustrative Sonogashira Coupling of a 3-Halo-6-methylisoquinoline Derivative
| 3-Halo-6-methylisoquinoline | Terminal Alkyne (R-C≡CH) | Catalyst System | Base | Product |
| 3-Bromo-6-methylisoquinoline | Phenylacetylene | Pd(PPh3)4 / CuI | Et3N | 3-(Phenylethynyl)-6-methylisoquinoline |
| 3-Iodo-6-methylisoquinoline | Trimethylsilylacetylene | PdCl2(PPh3)2 / CuI | DIPA | 3-((Trimethylsilyl)ethynyl)-6-methylisoquinoline |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It involves the reaction of an aryl or heteroaryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base.
A 3-halo-6-methylisoquinoline derivative would be an excellent candidate for the Buchwald-Hartwig amination. This reaction would allow for the introduction of a wide range of primary and secondary amines at the 3-position of the isoquinoline ring, providing access to a diverse library of 3-amino-6-methylisoquinoline derivatives.
Table 5: Exemplary Buchwald-Hartwig Amination of a 3-Halo-6-methylisoquinoline Derivative
| 3-Halo-6-methylisoquinoline | Amine (R1R2NH) | Catalyst/Ligand | Base | Product |
| 3-Bromo-6-methylisoquinoline | Morpholine | Pd2(dba)3 / Xantphos | Cs2CO3 | 4-(6-Methylisoquinolin-3-yl)morpholine |
| 3-Iodo-6-methylisoquinoline | Aniline | Pd(OAc)2 / BINAP | NaOt-Bu | N-(6-Methylisoquinolin-3-yl)aniline |
Cycloaddition Reactions of this compound and its Reactivity in Annulation
The isoquinoline ring system can participate in cycloaddition reactions, although this is a less common reaction pathway compared to substitution reactions. The reactivity in cycloaddition is dependent on the nature of the diene or dipolarophile and the specific reaction conditions.
The pyridine ring of the isoquinoline can act as an azadiene in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with highly reactive dienophiles. However, the aromaticity of the ring system makes these reactions challenging.
More commonly, derivatives of isoquinoline can be designed to undergo intramolecular cycloaddition reactions, leading to the formation of more complex fused heterocyclic systems. For instance, an isoquinoline derivative with a suitably positioned diene or dienophile substituent could undergo an intramolecular Diels-Alder reaction to construct a new ring.
The reactivity of this compound itself in intermolecular cycloadditions is expected to be low due to its aromatic stability. However, its derivatives could be tailored for specific annulation strategies to build more complex molecular architectures. For example, conversion of the methyl group at C6 into a more reactive substituent could provide a handle for annulation reactions on the carbocyclic ring.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of this compound are expected to target specific sites within the molecule, influenced by the electron distribution and the nature of the reagents.
Oxidation: The oxidation of the parent isoquinoline molecule can lead to different products depending on the oxidizing agent and reaction conditions. For instance, oxidation with potassium permanganate can cleave the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid) or the entire bicyclic system to form phthalic acid. slideshare.netgcwgandhinagar.com The presence of substituents can direct the oxidation to one of the rings. In the case of this compound, the electron-donating methyl group on the benzene ring would activate it, making it more susceptible to oxidative cleavage. Conversely, the electron-withdrawing fluorine atom on the pyridine ring would make it more resistant to oxidation. Therefore, it is plausible that under controlled oxidation conditions, the benzene ring would be preferentially oxidized. Oxidation with peracids is expected to form the N-oxide, a common reaction for N-heterocycles. uop.edu.pk
Reduction: The reduction of isoquinolines typically affects the pyridine ring, leading to dihydro- and tetrahydroisoquinoline derivatives. This is because the nitrogen-containing ring is more electron-deficient. Various reducing agents can be employed for this purpose. pharmaguideline.com For this compound, catalytic hydrogenation or reduction with agents like sodium borohydride in the presence of an acid would likely reduce the C=N double bond and the adjacent C=C bond in the pyridine ring. The presence of the fluorine atom might influence the regioselectivity of the reduction, but generally, the pyridine part of the isoquinoline is more readily reduced. The specific products would depend on the reducing system and the reaction conditions.
| Reaction Type | Reagent/Condition | Expected Product(s) | Ring Affected |
| Oxidation | KMnO4 (strong) | Phthalic acid derivative and/or Pyridine-dicarboxylic acid derivative | Both/Benzene |
| Oxidation | Peracetic acid | This compound N-oxide | Pyridine (N-atom) |
| Reduction | H2/Pd, Pt or Ni | 3-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline | Pyridine |
| Reduction | NaBH4/Acid | 3-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline | Pyridine |
Photochemical and Electrochemical Reactivity of this compound
The photochemical and electrochemical behavior of this compound is anticipated to involve the aromatic system and the heteroatom, potentially leading to unique transformations.
Photochemical Reactivity: Isoquinolines can undergo various photochemical reactions, including C-H functionalization. For instance, visible light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been reported to proceed via a radical pathway. nih.govresearchgate.net In the context of this compound, photochemical activation could lead to reactions at the activated C-H bonds or involve the fluorine substituent. Photoreductive defluorination of fluoroarenes is a known process, often requiring a photosensitizer and a hydrogen donor. rsc.org It is conceivable that under specific photochemical conditions, the C-F bond in this compound could undergo cleavage.
Electrochemical Reactivity: The electrochemical behavior of N-heterocycles like isoquinoline has been studied. Electrochemical oxidation at a boron-doped diamond (BDD) anode has been shown to degrade isoquinoline. nih.gov The degradation rate is influenced by the electronic properties of the molecule. For this compound, the electron-donating methyl group and the electron-withdrawing fluorine atom would influence its oxidation potential. Electrochemical methods can also be used for synthetic transformations. For example, electrochemical oxidation can promote the difluoromethylation of heterocyclic N-oxides. acs.org It is plausible that this compound could undergo electrochemical functionalization or degradation depending on the applied potential and the electrolytic medium.
| Reactivity | Method | Potential Outcome |
| Photochemical | Visible light, radical precursor | C-H functionalization (e.g., hydroxyalkylation) |
| Photochemical | UV light, photosensitizer, H-donor | Photoreductive defluorination |
| Electrochemical | Anodic oxidation (e.g., at BDD) | Degradation/mineralization |
| Electrochemical | Controlled potential electrolysis | Functionalization (e.g., coupling reactions) |
Mechanistic Insights into Defluorination Pathways of Fluorinated Isoquinolines
Defluorination, the cleavage of a carbon-fluorine bond, is a significant reaction pathway for fluorinated aromatic compounds. For this compound, several mechanistic pathways for defluorination can be considered, primarily nucleophilic aromatic substitution (SNAr) and reductive defluorination.
Nucleophilic Aromatic Substitution (SNAr): The C-F bond in fluoroarenes can be cleaved by nucleophiles through an SNAr mechanism. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org In this compound, the nitrogen atom in the pyridine ring acts as an electron-withdrawing group, activating the ring for nucleophilic attack. The fluorine at the 3-position is on this activated ring. Nucleophilic attack would preferentially occur at the carbon bearing the fluorine atom. The rate of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For SNAr reactions on haloarenes, fluoride (B91410) is often a good leaving group because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. libretexts.org Organic photoredox catalysis has also been shown to enable the nucleophilic aromatic substitution of unactivated fluoroarenes. nih.gov
Reductive Defluorination: This pathway involves the reduction of the C-F bond. It can be initiated by various reducing agents, including chemical reductants, electrochemical methods, or photochemically generated hydrated electrons. nih.govnih.gov The mechanism often involves the formation of a radical anion intermediate, which then expels a fluoride ion. The resulting aryl radical can then abstract a hydrogen atom to give the defluorinated product. While much of the research on reductive defluorination focuses on highly fluorinated compounds like PFAS, the fundamental principles can be applied to monofluorinated aromatics. nih.govyoutube.com The presence of the isoquinoline ring system may influence the reduction potential and the stability of the radical anion intermediate. Computational studies on the hydrodefluorination of fluoroarenes at transition metal complexes suggest that nucleophilic attack of a hydride ligand at the fluoroarene is a key step. rsc.org
| Defluorination Pathway | Key Features |
| Nucleophilic Aromatic Substitution (SNAr) | - Attack of a nucleophile at the C-F bond. - Formation of a stabilized Meisenheimer intermediate. - Facilitated by the electron-withdrawing nature of the pyridine ring nitrogen. |
| Reductive Defluorination | - Electron transfer to the molecule to form a radical anion. - Expulsion of a fluoride ion. - Can be initiated chemically, electrochemically, or photochemically. |
Computational and Theoretical Investigations of 3 Fluoro 6 Methylisoquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-Fluoro-6-methylisoquinoline
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Studies on Molecular Orbitals, Electron Density Distribution, and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would provide insights into the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT allows for the calculation of the electron density distribution, which would reveal the regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting how the molecule would interact with other chemical species. The electrostatic potential map, derived from the electron density, would highlight the sites susceptible to nucleophilic or electrophilic attack. Energetics, including the total energy and heat of formation, would also be determined, providing data on the molecule's stability.
Conformational Analysis and Molecular Geometry of this compound and its Derivatives
Conformational analysis would be employed to identify the most stable three-dimensional arrangements of this compound and its derivatives. By systematically rotating the flexible bonds within the molecule, computational methods can map the potential energy surface and identify low-energy conformers. The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, for each stable conformer would be determined. This information is essential for understanding the molecule's shape and how it might fit into the active site of a biological target.
Transition State Analysis and Reaction Pathway Elucidation for Synthetic Transformations
To understand the synthesis of this compound, transition state analysis would be performed. This involves computationally modeling the proposed reaction mechanisms to identify the transition state structures, which are the highest energy points along the reaction coordinate. By calculating the activation energies associated with these transition states, the feasibility of different synthetic routes can be compared. This analysis provides valuable insights into the kinetics and thermodynamics of the reactions, aiding in the optimization of synthetic protocols.
Molecular Dynamics Simulations for Intermolecular Interactions Involving this compound
Molecular dynamics (MD) simulations would be used to study the behavior of this compound in a simulated biological environment, such as in solution or interacting with a protein. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. This would allow for the investigation of how this compound forms hydrogen bonds, van der Waals interactions, and electrostatic interactions with surrounding molecules. Such simulations are crucial for understanding its solubility, membrane permeability, and binding affinity to biological targets.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Structure-Activity Relationship Elucidation
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of a series of compounds with their biological activity. If a set of this compound derivatives with known biological activities were available, a QSAR model could be developed. This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a mathematical equation that predicts the activity of new, untested derivatives. Cheminformatics tools would be used to manage the chemical data, calculate descriptors, and build and validate the QSAR models.
Computational Design and Virtual Screening of Novel this compound Derivatives
Building upon the insights from the aforementioned computational methods, novel derivatives of this compound could be designed. For instance, QSAR models could guide the modification of the parent structure to enhance a desired biological activity. Subsequently, virtual screening techniques could be used to computationally evaluate large libraries of these newly designed compounds. By docking these virtual molecules into the active site of a target protein, their potential binding affinities can be predicted, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.
Advanced Spectroscopic and Analytical Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of organic compounds, going far beyond simple proton and carbon counts. For 3-Fluoro-6-methylisoquinoline, multi-dimensional and specialized NMR techniques are indispensable for unambiguous structural assignment and for probing the subtle electronic effects of the fluorine substituent.
Multi-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the this compound framework.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would definitively link adjacent protons on the isoquinoline (B145761) core, aiding in the assignment of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign the specific carbon atom to which each proton is attached, providing a clear map of the C-H bonds in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining spatial relationships between protons. For a planar aromatic system like isoquinoline, NOESY can help to confirm through-space proximities of protons, which can be particularly useful in substituted derivatives to confirm the regiochemistry.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| H1 | H8 | C1 | C3, C8a | H8 |
| H4 | H5 | C4 | C3, C5, C4a | H5 |
| H5 | H4 | C5 | C4, C6, C4a | H4 |
| H7 | H8 | C7 | C6, C8, C8a | H8 |
| H8 | H1, H7 | C8 | C1, C7, C8a | H1, H7 |
| -CH₃ | - | C-CH₃ | C5, C6, C7 | H5, H7 |
Note: This table is predictive and based on the known structure of this compound.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a critical tool. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe. The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing valuable information about the position and influence of the fluorine substituent on the aromatic ring. Furthermore, coupling between the fluorine atom and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides definitive evidence for the point of attachment of the fluorine atom. The magnitude of these coupling constants can also offer insights into the electronic structure of the molecule.
A hypothetical ¹⁹F NMR data table for this compound is shown below.
| Parameter | Expected Value |
| Chemical Shift (δ) | -110 to -130 ppm (relative to CFCl₃) |
| Coupling to H4 (³JHF) | 8 - 10 Hz |
| Coupling to C3 (¹JCF) | 240 - 260 Hz |
| Coupling to C4 (²JCF) | 20 - 25 Hz |
| Coupling to C2 (²JCF) | 3 - 5 Hz |
Note: These are typical ranges for fluoroaromatic compounds and would need to be confirmed by experiment.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This technique would be used to confirm the molecular formula C₁₀H₈FN.
In addition to molecular formula confirmation, HRMS can provide valuable structural information through the analysis of fragmentation patterns. By employing techniques such as tandem mass spectrometry (MS/MS), the molecule can be fragmented in a controlled manner, and the masses of the resulting fragments can be accurately measured. The fragmentation pattern would be characteristic of the isoquinoline core and the positions of the substituents, further corroborating the structure determined by NMR.
| Ion | Calculated m/z for C₁₀H₈FN |
| [M+H]⁺ | 162.0719 |
| [M+Na]⁺ | 184.0538 |
Note: This table presents the calculated exact masses for the protonated and sodiated molecular ions.
X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals
X-ray crystallography provides the most definitive structural information for crystalline solids. A single-crystal X-ray diffraction study of this compound would yield a three-dimensional model of the molecule, providing precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would unequivocally confirm the connectivity and planarity of the isoquinoline ring system and the positions of the fluorine and methyl substituents.
Furthermore, X-ray crystallography can be used to study the formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. The study of co-crystals of this compound with other molecules could reveal information about its intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial in materials science and medicinal chemistry.
A hypothetical table of crystallographic data for this compound is provided below.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.5 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 956.25 |
| Z | 4 |
Note: This data is purely hypothetical and would need to be determined experimentally.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups. For this compound, IR and Raman spectra would show characteristic bands for the aromatic C-H stretching, C=C and C=N stretching of the isoquinoline ring, and the C-H bending modes of the methyl group. A key feature would be the C-F stretching vibration, which typically appears as a strong band in the IR spectrum in the region of 1250-1000 cm⁻¹. The complementary nature of IR and Raman spectroscopy can provide a more complete vibrational profile of the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Stretch | 2980 - 2850 |
| Aromatic C=C/C=N Stretch | 1650 - 1450 |
| C-F Stretch | 1250 - 1000 |
| C-H Bending (out-of-plane) | 900 - 675 |
Note: This table provides general ranges for the expected vibrational modes.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable to chiral derivatives)
While this compound itself is achiral, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for the characterization of any chiral derivatives. If, for example, a chiral center were introduced into a substituent on the isoquinoline ring, CD and ORD spectroscopy could be used to determine the enantiomeric purity and, in conjunction with computational methods, the absolute configuration of the stereoisomers. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, which are non-zero only for chiral molecules.
Applications in Chemical Biology and Materials Science Mechanistic Focus
Biological Target Identification and Engagement Studies for 3-Fluoro-6-methylisoquinoline (Mechanism of Action, in vitro studies)
Detailed in vitro studies to identify specific biological targets and elucidate the mechanism of action for this compound are not extensively documented in publicly accessible scientific literature. While isoquinoline (B145761) derivatives are known to interact with a variety of biological targets, specific data for this fluorinated and methylated analog is scarce.
There is currently a lack of specific data in the scientific literature detailing the enzyme inhibition kinetics and mechanistic pathways for this compound. While related compounds, such as 3H-pyrazolo[4,3-f]quinoline derivatives, have been investigated as kinase inhibitors, similar studies for this compound have not been reported. nih.gov
Specific receptor binding assays and detailed studies of ligand-receptor interactions for this compound are not available in the current scientific literature.
There is no direct evidence in the scientific literature to suggest that this compound modulates cellular pathways such as apoptosis induction or microtubule dynamics. Studies on other isoquinoline derivatives have shown such activities, but these findings cannot be directly extrapolated to this compound without specific experimental validation.
While structure-activity relationship (SAR) studies have been conducted on various classes of isoquinoline and quinoline (B57606) derivatives to optimize their biological activities, nih.govnih.gov specific SAR studies focusing on this compound for the optimization of a particular biological activity are not documented in the available literature.
Development of this compound as Fluorescent Probes and Chemical Tools for Biological Systems
The development and application of this compound as a fluorescent probe or chemical tool for biological systems have not been specifically reported. However, related research on a class of compounds known as boroisoquinolines, which are derived from an isoquinoline core, has demonstrated their potential as fluorescent molecules. These boroisoquinolines exhibit fluorescence in the 400–600 nm range with large Stokes shifts. nih.gov The study of these related structures suggests that the isoquinoline scaffold can be a viable platform for the development of fluorescent probes.
Role of this compound in Advanced Materials Research (e.g., optoelectronic properties, polymers)
There is a lack of specific research on the role of this compound in advanced materials. However, studies on structurally related dihydrothieno[2,3-c]isoquinoline derivatives have explored their potential as luminescent materials. acs.org These related compounds have been shown to exhibit fluorescent properties, indicating that the broader isoquinoline framework may have applications in the development of materials with interesting photophysical characteristics.
Research on this compound in Catalysis Remains a Nascent Field
Despite the growing interest in fluorinated isoquinoline derivatives in various chemical disciplines, dedicated research into the catalytic applications and ligand design incorporating the this compound scaffold is not yet evident in publicly available scientific literature.
While the broader family of isoquinolines and their fluorinated analogues are recognized for their potential in medicinal chemistry and materials science, specific studies detailing the use of this compound as a central component in catalyst or ligand synthesis are currently unavailable. The unique electronic properties imparted by the fluorine atom at the 3-position, combined with the methyl group at the 6-position, could theoretically offer novel steric and electronic profiles for metal coordination and catalytic activity. However, the exploration of these possibilities has not been documented in significant research outputs.
The development of new ligands is a cornerstone of advancing catalytic chemistry, enabling enhanced reaction rates, selectivity, and stability. The rigid isoquinoline core is a common feature in the design of ligands for a variety of metal-catalyzed reactions. The introduction of a fluorine atom can significantly alter the electron-donating or -withdrawing nature of the ligand, thereby influencing the catalytic cycle. Similarly, the methyl group can provide steric bulk that may be crucial for controlling the stereoselectivity of a reaction.
Although there is a wealth of research on related quinoline and isoquinoline structures in catalysis, a direct extrapolation of these findings to this compound would be speculative without dedicated experimental and computational studies. The precise impact of the specific substitution pattern of this compound on its coordination properties and subsequent catalytic performance remains an open area for future investigation.
Currently, the scientific community has not published detailed findings or data tables related to the catalytic efficacy, substrate scope, or mechanistic pathways involving catalysts or ligands derived from the this compound scaffold. As such, a comprehensive discussion on its role in catalytic applications and ligand design is precluded by the absence of primary research in this specific area. Further research is required to elucidate the potential of this particular molecule in the field of catalysis.
Future Directions and Emerging Research Avenues for 3 Fluoro 6 Methylisoquinoline
Development of Novel and Sustainable Synthetic Strategies for 3-Fluoro-6-methylisoquinoline
The development of environmentally benign and efficient methods for the synthesis of functionalized isoquinolines is a key area of contemporary chemical research. frontiersin.orgrsc.org For this compound, future synthetic strategies will likely focus on principles of green chemistry, including atom economy, the use of renewable feedstocks, and energy efficiency. rsc.org
C-H Activation and Functionalization: Direct C-H activation is a powerful tool for the construction of substituted isoquinolines, offering a more atom-economical alternative to traditional cross-coupling reactions. researchgate.netresearchgate.netfigshare.com Future research will likely focus on the development of selective C-H functionalization methods to introduce the methyl group at the C6 position and the fluorine atom at the C3 position of the isoquinoline (B145761) core. Rhodium (III)-catalyzed C-H activation has proven effective for the synthesis of various isoquinoline derivatives and could be adapted for this compound. nih.gov
Photocatalysis and Flow Chemistry: Visible-light photocatalysis has emerged as a mild and sustainable method for the synthesis of complex organic molecules. rsc.org Photocatalytic approaches could enable the introduction of the fluoroalkyl group under environmentally friendly conditions. rsc.org Furthermore, the integration of photocatalysis with continuous flow chemistry offers advantages in terms of scalability, safety, and process control. acs.orgresearchgate.net The development of a continuous flow synthesis for this compound would be a significant step towards its large-scale production for various applications. acs.org
Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and mild reaction conditions. acs.orgnih.gov While the direct enzymatic synthesis of this compound has not yet been reported, the exploration of biocatalytic methods, such as those used in the biosynthesis of benzylisoquinoline alkaloids, could lead to novel and sustainable synthetic routes. frontiersin.orgoup.com Engineered enzymes could potentially be designed to catalyze the key bond-forming reactions in the synthesis of this specific isoquinoline derivative.
A comparative overview of potential sustainable synthetic strategies is presented in the table below.
| Synthetic Strategy | Advantages | Potential Challenges |
| C-H Activation | High atom economy, reduced waste | Regioselectivity control, catalyst cost |
| Photocatalysis | Mild reaction conditions, use of renewable energy | Catalyst stability, scalability |
| Flow Chemistry | Enhanced safety, scalability, process control | Initial setup cost, potential for clogging |
| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts | Enzyme stability, substrate scope |
Exploration of Unconventional Reactivity and Transformations of the this compound Core
The unique electronic properties imparted by the fluoro and methyl substituents on the isoquinoline ring open up avenues for exploring unconventional reactivity and transformations. The electron-withdrawing nature of the fluorine atom at the C3 position can influence the reactivity of the pyridine (B92270) ring, while the electron-donating methyl group at the C6 position can affect the reactivity of the benzene (B151609) ring.
Cycloaddition Reactions: The isoquinoline core can participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures. nih.gov The electronic perturbation by the substituents in this compound could modulate its reactivity in [4+2] and [3+2] cycloaddition reactions, enabling the synthesis of novel heterocyclic systems with potential biological activity.
Ring-Opening and Skeletal Rearrangement Reactions: Ring-opening metathesis of isoquinoline derivatives can provide access to novel nitrogen-containing scaffolds. researchgate.netyoutube.com The substitution pattern of this compound may influence the feasibility and outcome of such reactions. Furthermore, skeletal rearrangements of the isoquinoline core could lead to the discovery of unprecedented molecular architectures. The spontaneous ring opening observed in some benzylisoquinoline alkaloids upon introduction of a hydroxyl group suggests that strategic functionalization could trigger interesting transformations. oup.com
Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound core would be highly valuable for generating analogues with diverse properties. This could involve selective C-H functionalization at other positions of the isoquinoline ring or transformations of the existing methyl group.
Integration of this compound into Supramolecular Assemblies and Nanomaterials
The unique structural and electronic features of this compound make it an attractive building block for the construction of functional supramolecular assemblies and nanomaterials. amerigoscientific.com The nitrogen atom in the isoquinoline ring can act as a coordination site for metal ions, while the aromatic rings can participate in π-π stacking interactions.
Metal-Organic Frameworks (MOFs): Isoquinoline derivatives have been utilized as ligands for the synthesis of metal-organic frameworks (MOFs), which are crystalline porous materials with applications in gas storage, catalysis, and sensing. nih.govwikipedia.orgscispace.com The fluoro and methyl groups of this compound could be used to tune the pore size, shape, and functionality of MOFs, leading to materials with tailored properties.
Organic Electronics and Fluorescent Probes: Isoquinoline derivatives have shown promise in the development of organic semiconductors and fluorescent materials. rsc.orgnih.gov The electronic properties of this compound, influenced by its substituents, could be exploited for the design of new materials for organic light-emitting diodes (OLEDs) or fluorescent sensors for the detection of specific analytes. The inherent fluorescence of the isoquinoline scaffold can be modulated by the introduction of functional groups. nih.gov
The potential applications of this compound in materials science are summarized below.
| Application Area | Potential Role of this compound | Desired Properties |
| Metal-Organic Frameworks (MOFs) | Ligand for the construction of porous materials | Tunable pore size and functionality, enhanced gas sorption or catalytic activity |
| Organic Electronics | Component of organic semiconductors or emitters | High charge carrier mobility, efficient electroluminescence |
| Fluorescent Sensors | Fluorophore for the detection of ions or molecules | High quantum yield, selective response to analytes |
Advanced Mechanistic Studies using in situ Spectroscopic Techniques and Time-Resolved Methods
A deep understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for the rational design of improved synthetic protocols and novel applications. Advanced in situ spectroscopic techniques and time-resolved methods can provide invaluable insights into the transient intermediates and transition states involved in these processes. uow.edu.au
Operando Spectroscopy: Operando spectroscopy allows for the simultaneous monitoring of catalytic reactions and the characterization of the catalyst under working conditions. nih.gov Techniques such as operando IR and Raman spectroscopy could be employed to study the synthesis of this compound, providing information on the active catalytic species and reaction intermediates. mdpi.com
Transient Absorption Spectroscopy: Transient absorption spectroscopy is a powerful tool for studying the dynamics of short-lived excited states and reactive intermediates. princeton.edu This technique could be used to investigate the photochemical reactions of this compound, shedding light on the mechanisms of photoinduced transformations. researchgate.net The reactions of isoquinoline with transient species have been studied using pulse radiolysis, providing rate constants for its reactions with hydrated electrons and hydroxyl radicals. pku.edu.cn
In situ NMR Spectroscopy: In situ NMR spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products in a chemical reaction. This technique could be applied to monitor the formation of this compound and to identify key intermediates in its synthesis.
Synergistic Approaches in Computational and Experimental Research on this compound for Predictive Design and Discovery
The integration of computational and experimental approaches offers a powerful paradigm for accelerating the discovery and development of new molecules with desired properties. researchgate.net For this compound, such a synergistic approach can guide the design of new derivatives with enhanced biological activity or improved material properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By developing QSAR models for derivatives of this compound, it would be possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with biological targets or other molecules in a material. nih.gov For example, MD simulations could be used to study the binding of this compound derivatives to a target protein, helping to rationalize their biological activity and guide the design of more potent inhibitors.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of molecules. uow.edu.au These calculations can be employed to understand the influence of the fluoro and methyl substituents on the properties of the isoquinoline core and to predict the outcome of chemical reactions.
The synergy between these computational methods and experimental validation will be instrumental in unlocking the full potential of the this compound scaffold for a wide range of applications.
Q & A
Q. Basic Techniques
- ¹H/¹³C NMR : Key for identifying methyl (δ ~2.5 ppm) and fluorine-coupled aromatic protons (J ~10 Hz for meta-fluorine).
- ¹⁹F NMR : Direct detection of fluorine environment (δ ~−110 to −150 ppm for aromatic F) .
- HRMS : Accurate mass determination to distinguish from isomers (e.g., 4-fluoro vs. 3-fluoro derivatives) .
Q. Advanced Analysis :
- DFT Calculations : Predict NMR chemical shifts and optimize reaction pathways. For example, B3LYP/6-311+G(d,p) basis sets model fluorine’s electronic effects .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when synthetic intermediates crystallize .
How can researchers resolve contradictions in reported biological activities of fluorinated isoquinolines?
Case Study : Some studies report this compound as a kinase inhibitor, while others note negligible activity.
- Experimental Design :
- Structural Insights : Compare with analogs (e.g., 6-fluoro vs. 6-methyl derivatives) to isolate substituent effects. For example, methyl groups enhance lipophilicity, altering membrane permeability .
Data Reconciliation : Meta-analysis of crystal structures (PDB) can clarify binding modes. For instance, fluorine’s electronegativity may disrupt hydrogen bonding in certain targets .
What strategies improve the yield of this compound in multi-step syntheses?
Q. Optimization Approaches :
- Catalyst Screening : Palladium/XPhos systems for Suzuki coupling (e.g., 85% yield in dioxane/water at 102°C) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorination kinetics, while toluene minimizes side reactions .
- Workflow Efficiency : One-pot procedures (e.g., cyclization followed by in situ fluorination) reduce intermediate isolation steps .
Troubleshooting : Low yields (<50%) often stem from:
- Impure starting materials (validate via TLC/HPLC).
- Oxygen sensitivity (use Schlenk lines for air-sensitive steps) .
How does the methyl group at position 6 influence the compound’s reactivity in further derivatization?
Q. Steric and Electronic Effects :
- Steric Hindrance : The methyl group at C6 limits access to electrophiles (e.g., nitration or sulfonation at adjacent positions). Use bulky directing groups (e.g., tert-butoxy) to override steric effects .
- Electronic Activation : Methyl’s electron-donating effect activates the ring for nucleophilic substitution at C1 or C4. For example, bromination at C4 proceeds efficiently with NBS/AIBN .
Q. Advanced Functionalization :
- Cross-Coupling : Methyl groups stabilize radical intermediates in Minisci reactions, enabling C–H functionalization .
- Biological Probes : Click chemistry (e.g., azide-alkyne cycloaddition) at C1 or C8 positions retains methyl/fluorine pharmacophores .
What are the stability and storage considerations for this compound?
- Degradation Pathways : Hydrolysis of the fluorine group under basic conditions or prolonged exposure to light.
- Storage : 2–8°C in amber vials under inert gas (Ar/N₂). Lyophilization enhances long-term stability for biological assays .
- QC Protocols : Regular HPLC monitoring (C18 column, acetonitrile/water gradient) to detect decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
